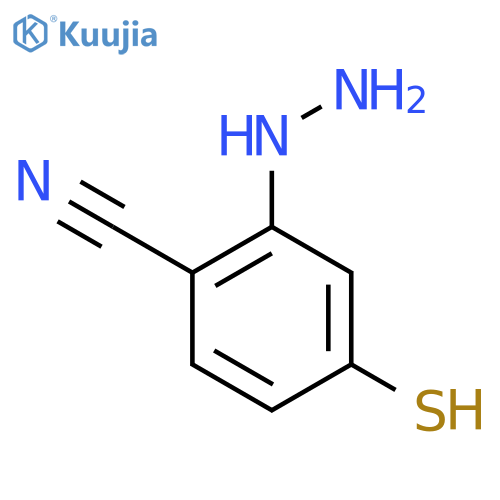Cas no 1805757-20-3 (2-Cyano-5-mercaptophenylhydrazine)

1805757-20-3 structure
商品名:2-Cyano-5-mercaptophenylhydrazine
CAS番号:1805757-20-3
MF:C7H7N3S
メガワット:165.215579271317
CID:4934747
2-Cyano-5-mercaptophenylhydrazine 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-5-mercaptophenylhydrazine
-
- インチ: 1S/C7H7N3S/c8-4-5-1-2-6(11)3-7(5)10-9/h1-3,10-11H,9H2
- InChIKey: DCVMAYPOLRZKGJ-UHFFFAOYSA-N
- ほほえんだ: SC1C=CC(C#N)=C(C=1)NN
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- トポロジー分子極性表面積: 62.8
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-Cyano-5-mercaptophenylhydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250000585-1g |
2-Cyano-5-mercaptophenylhydrazine |
1805757-20-3 | 98% | 1g |
1,668.15 USD | 2021-06-15 | |
| Alichem | A250000585-250mg |
2-Cyano-5-mercaptophenylhydrazine |
1805757-20-3 | 98% | 250mg |
652.80 USD | 2021-06-15 | |
| Alichem | A250000585-500mg |
2-Cyano-5-mercaptophenylhydrazine |
1805757-20-3 | 98% | 500mg |
1,009.40 USD | 2021-06-15 |
2-Cyano-5-mercaptophenylhydrazine 関連文献
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
1805757-20-3 (2-Cyano-5-mercaptophenylhydrazine) 関連製品
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
